molecular formula C10H18ClNO2 B13217919 tert-Butyl 4-chloro-2-methylpyrrolidine-2-carboxylate

tert-Butyl 4-chloro-2-methylpyrrolidine-2-carboxylate

Cat. No.: B13217919
M. Wt: 219.71 g/mol
InChI Key: LTUXDANUSPJQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-chloro-2-methylpyrrolidine-2-carboxylate is a pyrrolidine-based compound featuring a tert-butyl ester group, a chlorine substituent at the 4-position, and a methyl group at the 2-position of the pyrrolidine ring. Pyrrolidine derivatives are widely utilized in pharmaceutical and organic synthesis due to their conformational flexibility and ability to act as scaffolds for bioactive molecules. The tert-butyl ester moiety enhances steric protection and stability, while the chlorine substituent introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

tert-butyl 4-chloro-2-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C10H18ClNO2/c1-9(2,3)14-8(13)10(4)5-7(11)6-12-10/h7,12H,5-6H2,1-4H3

InChI Key

LTUXDANUSPJQSY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-chloro-2-methylpyrrolidine-2-carboxylate typically involves the reaction of 4-chloro-2-methylpyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-chloro-2-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrolidine derivatives.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include alcohol derivatives and other reduced forms.

Scientific Research Applications

tert-Butyl 4-chloro-2-methylpyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The presence of the tert-butyl group and the chloro substituent can influence the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Structural Features and Electronic Effects

The structural and electronic properties of pyrrolidine derivatives are critically influenced by substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents/Functional Groups Key Structural Features Evidence Source
tert-Butyl 4-chloro-2-methylpyrrolidine-2-carboxylate 4-Cl, 2-CH₃, tert-butyl ester Electron-withdrawing Cl, steric protection -
tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate 2-(4-octylphenethyl), tert-butyl ester Bulky hydrophobic chain, enhanced lipophilicity
tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-((E)-3-methoxy-3-oxoprop-1-en-1-yl)pyrrolidine-1-carboxylate Silyl ether, methoxy carbonyl Steric hindrance (silyl), conjugated double bond
(2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride 4-NH₂, 2-CH₂OH, HCl salt Polar functional groups, ionic form

Key Observations :

  • Chlorine vs. Hydrophobic Chains: The 4-Cl substituent in the target compound increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the non-polar octylphenethyl group in ’s compound .
  • Amino and Hydroxyl Groups: ’s hydrochloride salt introduces solubility and bioactivity differences due to its ionic nature and polar substituents .

Reactivity Comparison :

  • The 4-Cl group in the target compound may facilitate Suzuki couplings or nucleophilic aromatic substitutions, whereas ’s conjugated double bond enables Diels-Alder reactions .

Biological Activity

tert-Butyl 4-chloro-2-methylpyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a tert-butyl group and a chloro group. Its molecular formula is C_10H_16ClN_O_2, and it features a carboxylate functional group that plays a crucial role in its biological activity.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound can modulate enzymatic activity by binding to active sites, thereby influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It can interact with receptors, potentially affecting signal transduction processes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds, including this one, may possess antimicrobial properties. For instance, compounds with similar structures have demonstrated significant activity against drug-resistant strains of bacteria and fungi .

Cytotoxicity

The cytotoxic effects of the compound have been evaluated against different cancer cell lines. Preliminary results suggest moderate cytotoxicity, with IC50 values indicating the concentration required to inhibit cell growth by 50% .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives can be significantly influenced by their structural features. Substituents on the pyrrolidine ring affect both potency and selectivity towards specific targets.

Substituent Effect on Activity
Tert-butyl groupEnhances lipophilicity and bioavailability
Chloro groupModulates receptor interactions
Carboxylate groupEssential for enzyme binding

Case Studies

  • Antimicrobial Efficacy : A study evaluating various pyrrolidine derivatives found that modifications similar to those in this compound led to enhanced activity against Mycobacterium tuberculosis, showcasing its potential as a lead compound for antibiotic development .
  • Cytotoxicity Profiles : In vitro assays demonstrated that certain structural modifications could improve the cytotoxic effects against specific cancer cell lines. For instance, compounds with electron-withdrawing groups exhibited increased potency compared to their non-substituted counterparts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.